
2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C23H16N4O2 and its molecular weight is 380.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one is a derivative of the oxadiazole class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₁₅H₁₂N₂O
- Molecular Weight: 236.27 g/mol
- CAS Number: 1400191-58-3
- IUPAC Name: 3-(2-methylphenyl)-5-phenyl-1,2,4-oxadiazole
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values: Compounds in this class often show IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
The biological activity is primarily attributed to the ability of oxadiazole derivatives to interact with specific biological targets:
- Inhibition of Enzymes: These interactions can lead to altered gene expression and apoptosis in cancer cells.
- Cell Cycle Arrest:
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity:
- Bactericidal Effects: Compounds similar to this compound exhibit strong activity against Gram-positive and Gram-negative bacteria. For example:
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some oxadiazole derivatives exhibit potent anticancer effects, they may also present varying degrees of toxicity towards normal cells:
Compound | Cell Line | IC50 (µM) | Remarks |
---|---|---|---|
A | HeLa | 15 | High selectivity |
B | MCF7 | 20 | Moderate toxicity |
C | L929 | >100 | Low toxicity |
These findings suggest a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues .
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study evaluated a series of oxadiazole derivatives for their antitumor activity using a panel of human cancer cell lines. The results indicated that modifications in the phenyl groups significantly influenced the cytotoxicity profiles.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of synthesized oxadiazoles against clinical isolates of bacteria. The results highlighted that certain derivatives exhibited superior activity compared to conventional antibiotics.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazoles were synthesized and tested for their cytotoxic effects against various cancer cell lines, including glioblastoma. The results showed that certain derivatives exhibited promising activity by inducing apoptosis in cancer cells through DNA damage mechanisms .
Antidiabetic Effects
In vivo studies utilizing genetically modified models have suggested that compounds similar to 2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one can lower glucose levels significantly. These findings highlight the potential for developing new antidiabetic agents based on this chemical structure .
Neuroprotective Properties
Recent patents have proposed that derivatives of oxadiazole compounds may be effective in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves inhibiting tau protein aggregation, a hallmark of Alzheimer's pathology. This suggests a pathway for developing therapeutic agents targeting tauopathies .
Photophysical Properties
The incorporation of oxadiazole units into polymer matrices has been studied for their photophysical properties. These materials exhibit enhanced luminescence and are being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique properties of This compound make it a candidate for further research in this area .
Sensor Development
The ability of oxadiazole derivatives to interact with various analytes has led to their application in sensor technology. Research has shown that these compounds can be utilized in the development of sensors for detecting metal ions and other environmental pollutants due to their selective binding properties .
Case Study 1: Anticancer Screening
A series of synthesized oxadiazole derivatives were screened against the LN229 glioblastoma cell line. The study utilized cytotoxic assays followed by colony formation assays to assess the efficacy of these compounds. The results indicated significant cytotoxicity and potential for further development as anticancer agents .
Case Study 2: Antidiabetic Activity in Drosophila Models
In a study involving Drosophila melanogaster, specific derivatives of oxadiazoles were tested for their ability to regulate glucose levels. The findings showed a marked reduction in glucose levels in treated flies compared to controls, indicating potential therapeutic benefits for diabetes management .
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-9-5-8-14-19(15)27-23(28)18-13-7-6-12-17(18)20(25-27)22-24-21(26-29-22)16-10-3-2-4-11-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYUZXGVCCAJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.